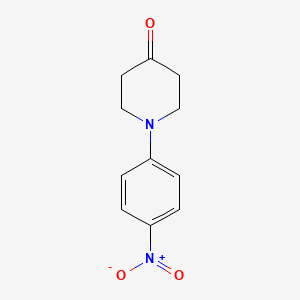

1-(4-Nitrophenyl)piperidin-4-one

Übersicht

Beschreibung

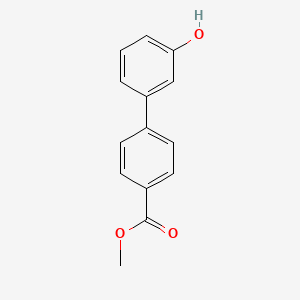

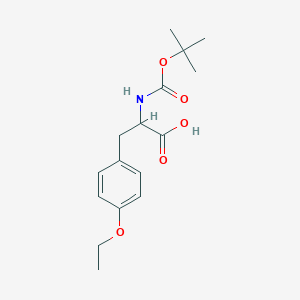

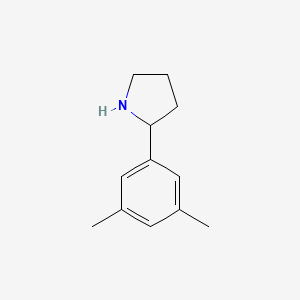

1-(4-Nitrophenyl)piperidin-4-one is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 . It belongs to the class of piperidinones .

Synthesis Analysis

The synthesis of 1-(4-Nitrophenyl)piperidin-4-one can be achieved starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . In this case, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)piperidin-4-one can be represented by the SMILES string [O-]N+=CC=C1N(CC2)CCC2=O)=O . The InChI representation is 1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4-Nitrophenyl)piperidin-4-one include the condensation of 4-chloronitrobenzene with piperidine to afford 1-(4-nitrophenyl)piperidine . This is then oxidized by sodium chlorite under a CO2 atmosphere to achieve 1-(4-nitrophenyl)piperidin-2-one .

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)piperidin-4-one is a solid substance . Its empirical formula is C11H12N2O3 and it has a molecular weight of 220.22 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Apixaban

1-(4-Nitrophenyl)piperidin-4-one: is a key intermediate in the synthesis of Apixaban , a potent anticoagulant drug . Apixaban inhibits blood coagulation factor Xa and is used to treat various thromboembolic disorders . The synthesis involves an eight-step procedure starting from 4-chloronitrobenzene and piperidine, where sodium chlorite is used to oxidize the piperidine ring to the corresponding lactam .

Anticancer Research

This compound has been reported to possess pharmacological activities, including potential anticancer properties . It serves as a versatile intermediate in the synthesis of various compounds that are evaluated for their efficacy against cancer cells.

Anti-HIV Activity

The piperidin-4-ones, including 1-(4-Nitrophenyl)piperidin-4-one , have been explored for their anti-HIV activities . Researchers synthesize and test derivatives of this compound to find new treatments for HIV.

Amine Oxidation Studies

In recent studies, 1-(4-Nitrophenyl)piperidin-4-one has been used to explore novel methods of amine oxidation . This research is crucial for developing more efficient synthetic routes in pharmaceutical chemistry.

Lactam Construction

The compound is utilized in the construction of lactams, which are vital components in many drugs . A novel process using sodium chlorite as an oxidant has been designed based on the oxidation properties of tertiary amines to lactams .

Chemical Education and Research

As a chemical sold by Sigma-Aldrich, 1-(4-Nitrophenyl)piperidin-4-one is used in educational settings and research laboratories to teach and study organic synthesis techniques . It’s a practical example to demonstrate the synthesis of complex molecules from simpler ones.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a key intermediate in the synthesis of apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .

Mode of Action

Its role as a key intermediate in the synthesis of apixaban suggests that it contributes to the overall inhibitory effect of apixaban on blood coagulation factor xa .

Biochemical Pathways

As a key intermediate in the synthesis of apixaban, it is likely involved in the pathways related to blood coagulation, specifically the inhibition of factor xa .

Pharmacokinetics

As a key intermediate in the synthesis of apixaban, its properties may contribute to the overall pharmacokinetic profile of apixaban, which is known for its quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .

Result of Action

As a key intermediate in the synthesis of apixaban, it likely contributes to the overall therapeutic effects of apixaban, which include the reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

Action Environment

As a key intermediate in the synthesis of apixaban, it is likely that its stability and efficacy are influenced by factors such as temperature, ph, and the presence of other reactants during the synthesis process .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGRJUULGQHKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397180 | |

| Record name | 1-(4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidin-4-one | |

CAS RN |

23499-01-6 | |

| Record name | 1-(4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)